molecular formula C16H18O6 B2540884 Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 383891-82-5

Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2540884
CAS No.: 383891-82-5
M. Wt: 306.314
InChI Key: RDKOVSJDNFPXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived ester compound characterized by a substituted benzofuran core. The structure includes a methyl group at position 2, a methoxycarbonyl group at position 3, and a functionalized ethoxy chain at position 5 (containing an isopropoxy-2-oxoethoxy moiety). This compound is synthetically accessible through multi-step alkylation and esterification reactions, as inferred from analogous benzofuran derivatives in the literature . Its molecular formula is C₁₉H₂₂O₇, with a molecular weight of 370.37 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

methyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c1-9(2)21-14(17)8-20-11-5-6-13-12(7-11)15(10(3)22-13)16(18)19-4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOVSJDNFPXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylic acid.

    Reduction: Formation of 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-methanol.

    Substitution: Formation of halogenated derivatives of the benzofuran ring.

Scientific Research Applications

Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%)
Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate C₁₉H₂₂O₇ 370.37 Not reported ~67 (inferred)
Ethyl 5-(tert-butyl)-2-methylbenzofuran-3-carboxylate (6a) C₁₆H₂₀O₃ 260.30 50–52 13
Ethyl 5-benzyl-2-methylbenzofuran-3-carboxylate (6b) C₁₉H₁₈O₃ 294.34 74–76 19

Table 2: Functional Group Impact

Substituent Type Impact on Properties Example Compound
Isopropoxy-2-oxoethoxy Increases steric hindrance; may enhance metabolic stability Target compound
tert-butyl Enhances hydrophobicity; reduces solubility in polar solvents 6a
Benzyl Introduces aromatic π-system; may improve UV detection in HPLC 6b

Biological Activity

Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a compound that falls within the class of benzofuran derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer therapy. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Overview of Benzofuran Derivatives

Benzofuran compounds are recognized for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The structural diversity of these compounds allows for a wide range of biological interactions, making them valuable in medicinal chemistry.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving benzofuran and oxoethoxy moieties. The structure-activity relationship (SAR) is critical in determining the biological efficacy of this compound. Research indicates that modifications at specific positions on the benzofuran ring can enhance anticancer activity.

Key Structural Features

  • Benzofuran Core : Essential for biological activity.
  • Oxoethoxy Group : Contributes to solubility and bioavailability.
  • Isopropoxy Substituent : May influence receptor binding and activity.

Anticancer Properties

Recent studies have highlighted the potential of methyl benzofuran derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells.

Table 1: Cytotoxic Activity of Related Benzofuran Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 6aHCT1169.71GSK3β inhibition leading to apoptosis
Compound 6bMIA PaCa27.48Induction of apoptosis via NF-κB pathway
Methyl DerivativeHCT116TBDTBD

Note: TBD indicates values that require further investigation.

The mechanisms by which methyl benzofuran derivatives exert their anticancer effects include:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β) : This is crucial for regulating cell survival and apoptosis.
  • Modulation of NF-κB Pathway : Inhibition leads to increased apoptosis in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated a series of benzofuran derivatives against multiple cancer cell lines, revealing that certain modifications significantly enhanced antiproliferative activity compared to standard treatments like combretastatin A4.
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of methyl benzofuran derivatives with GSK3β, correlating well with observed biological activities.

Q & A

Basic: What are the critical steps and optimization strategies in the multi-step synthesis of Methyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate?

Answer:
The synthesis typically involves:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Step 2: Introduction of the 2-isopropoxy-2-oxoethoxy substituent via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine).
  • Step 3: Final esterification of the carboxylate group using methanol under reflux.

Optimization strategies:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions .
  • Temperature control: Maintaining 60–80°C minimizes side reactions during esterification .
  • Catalyst use: DMAP improves acylation yields by activating carbonyl groups .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm ester linkages (e.g., δ ~3.7 ppm for methoxy groups) .
  • Infrared Spectroscopy (IR): Detects carbonyl (C=O) stretches (~1730 cm⁻¹) and ether (C-O-C) bonds (~1250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 364.12) .

Advanced: How can substituent effects, such as the isopropoxy group, be systematically evaluated to understand their impact on biological activity?

Answer:

  • Structure-Activity Relationship (SAR) studies: Synthesize analogs with varying alkoxy groups (e.g., ethoxy, tert-butoxy) and compare their IC₅₀ values in enzyme inhibition assays .
  • Computational modeling: Density Functional Theory (DFT) calculates electron-withdrawing/donating effects of substituents on the benzofuran core’s reactivity .
  • Biological assays: Test analogs against target proteins (e.g., viral proteases) to correlate substituent bulkiness with binding affinity .

Advanced: What methodologies are recommended for resolving discrepancies in biological activity data across studies?

Answer:

  • Reproducibility checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Meta-analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic studies: Use surface plasmon resonance (SPR) to validate direct target binding, ruling off-target effects .

Advanced: How can crystallographic software like SHELX be utilized to determine the compound’s 3D structure?

Answer:

  • Data collection: Obtain high-resolution X-ray diffraction data (≤1.0 Å) from single crystals grown via vapor diffusion .
  • Structure solution: Use SHELXD for phase problem resolution via dual-space methods .
  • Refinement: SHELXL refines atomic coordinates and thermal parameters, with R-factor convergence <5% .

Advanced: What approaches validate the compound’s mechanism of action in antiviral research?

Answer:

  • Enzyme inhibition assays: Measure inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) using fluorogenic substrates .
  • Cellular antiviral activity: Test in vitro reduction of viral load (e.g., plaque assays) in infected cell lines .
  • Molecular dynamics simulations: Predict binding stability of the compound in the enzyme’s active site over 100 ns trajectories .

Advanced: How can reaction yields be optimized during synthesis of benzofuran derivatives?

Answer:

  • Continuous flow reactors: Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Protecting groups: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during substitutions .
  • Microwave-assisted synthesis: Reduce reaction time for esterification steps (e.g., 30 minutes vs. 6 hours) .

Advanced: How do structural modifications influence the compound’s pharmacological profile?

Answer:

  • Halogen substitution: Bromine at position 6 enhances lipophilicity (logP ↑), improving membrane permeability .
  • Ester group variation: Ethyl esters increase metabolic stability compared to methyl esters in hepatic microsome assays .
  • Benzyloxy substituents: Introduce π-π stacking interactions with aromatic residues in target proteins .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

  • Temperature: Store at −20°C in amber vials to prevent ester hydrolysis .
  • Solubility: Lyophilize and store as a solid; reconstitute in DMSO for biological assays (avoid aqueous buffers >24 hours) .
  • Purity monitoring: Regular HPLC checks detect degradation products (e.g., free carboxylic acid) .

Advanced: How can molecular docking predict interactions with biological targets?

Answer:

  • Target preparation: Retrieve protein structures from PDB (e.g., 6LU7 for SARS-CoV-2 Mpro) and remove water molecules .
  • Docking software: Use AutoDock Vina to generate binding poses, scoring interactions via the AMBER force field .
  • Validation: Compare docking results with experimental IC₅₀ values to refine scoring parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.